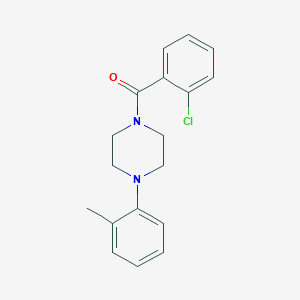![molecular formula C13H10F2N2O2S2 B5811438 N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as DNTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound belongs to the class of thiosemicarbazones, which are known for their ability to inhibit ribonucleotide reductase, an enzyme that plays a critical role in DNA synthesis.
作用機序
The mechanism of action of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Ribonucleotide reductase converts ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By inhibiting ribonucleotide reductase, this compound prevents the synthesis of DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the main advantages of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its potent cytotoxicity against a variety of cancer cell lines. Furthermore, the synthesis method for this compound is relatively simple and efficient, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
Future research on N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide should focus on elucidating its mechanism of action in more detail, as well as identifying potential biomarkers that may predict its efficacy in cancer treatment. Furthermore, additional studies are needed to determine the optimal dosage and administration schedule for this compound, as well as its potential toxicity in vivo. Finally, future research should explore the potential of this compound in combination with other anticancer agents, as well as its potential for the treatment of other diseases.
合成法
The synthesis of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the reaction between 2-difluoromethoxyaniline and thiosemicarbazide in the presence of carbon disulfide. The resulting product is then treated with 2-bromo-thiophene-3-carboxylic acid chloride to obtain this compound. The synthesis method is relatively simple and efficient, making this compound a promising candidate for further research.
科学的研究の応用
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of ribonucleotide reductase.
特性
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S2/c14-12(15)19-9-5-2-1-4-8(9)16-13(20)17-11(18)10-6-3-7-21-10/h1-7,12H,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIARRNOUGEJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


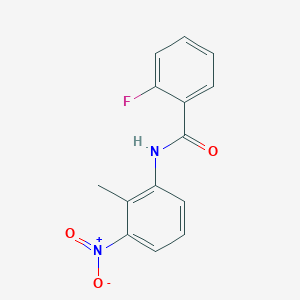
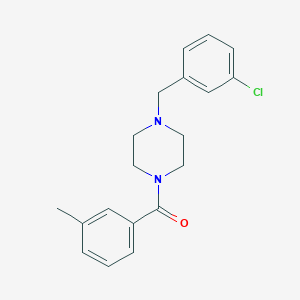

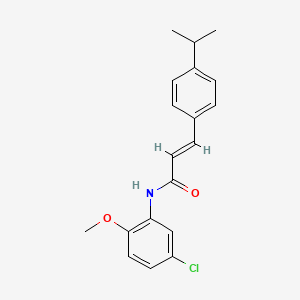
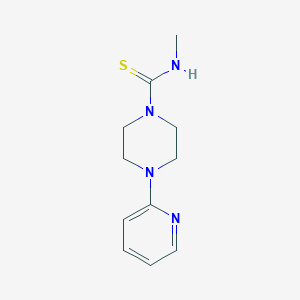


![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
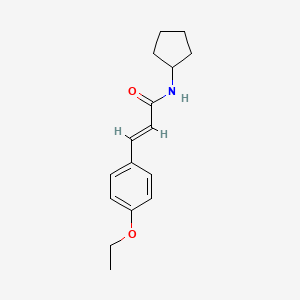
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
